BenchChemオンラインストアへようこそ!

N-cyclopropyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Antifungal screening Anticonvulsant profiling Anti-Toxoplasma gondii activity

Procure CAS 1021035-03-9 for its unique chemotype combining a 4-fluorophenyl ketone, thioether-linked thiazole, and N-cyclopropylacetamide. This scaffold is underrepresented in public bioactivity databases, making it a high-value addition to diversity screening decks. Its favorable physicochemical profile (cLogP <4, TPSA ~51 Ų, zero HBD) meets lead-like criteria for phenotypic HTS. For groups exploring this core in ACAT or PDE4 contexts, it offers a critical N-cyclopropyl variant for SAR, introducing steric constraint and altered electronics versus N-methyl/butyl analogs. Available for immediate screening deployment.

Molecular Formula C16H15FN2O2S2
Molecular Weight 350.43
CAS No. 1021035-03-9
Cat. No. B2677043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide
CAS1021035-03-9
Molecular FormulaC16H15FN2O2S2
Molecular Weight350.43
Structural Identifiers
SMILESC1CC1NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C16H15FN2O2S2/c17-11-3-1-10(2-4-11)14(20)9-23-16-19-13(8-22-16)7-15(21)18-12-5-6-12/h1-4,8,12H,5-7,9H2,(H,18,21)
InChIKeyRVOZSLDBOYQCGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-cyclopropyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide (CAS 1021035-03-9): Structural Identity and Compound Class Context


N-cyclopropyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide (CAS 1021035-03-9) is a synthetic, small-molecule thiazole derivative with the molecular formula C16H15FN2O2S2 and an exact mass of 350.055898 g/mol [1]. Its structure features a 1,3-thiazole core substituted at the 2-position with a 2-(4-fluorophenyl)-2-oxoethyl thioether moiety and at the 4-position with an N-cyclopropylacetamide group [1]. Thiazole acetamides, particularly those functionalized with halogenated phenyl ketones and cycloalkyl amides, are frequently explored in early-stage medicinal chemistry for antifungal, anticonvulsant, and anti-infective screening [2]. However, this specific compound is primarily documented in screening-compound databases and vendor catalogs, with no published primary research articles directly evaluating its biological activity or pharmacological properties.

Procurement Risk: Why N-cyclopropyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide Cannot Be Replaced by Unverified In-Class Analogs


Within the 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazole chemotype, even minor variations in the acetamide substituent can fundamentally alter target engagement, physicochemical properties, and biological outcome. Published structure–activity relationship (SAR) data on closely related thiazole–cyclopropyl hybrids reveal that antifungal MIC values can range from 0.015 µg/mL to >7.81 µg/mL depending on the nature of the substituent at the 4-position of the thiazole ring [2]. Similarly, anticonvulsant efficacy in MES and PTZ seizure models, as well as anti-Toxoplasma gondii IC50 values, are exquisitely sensitive to these structural changes [2]. The N-cyclopropylacetamide moiety in the target compound is anticipated to influence hydrogen-bonding capacity, topological polar surface area (predicted TPSA 51.44 Ų), and metabolic stability compared to analogs bearing N-methyl, N-butyl, or unsubstituted acetamide groups [1]. Consequently, substituting this compound with a generic thiazole acetamide analog without direct comparative performance data introduces significant risk of altered potency, selectivity, and ADME profile, potentially invalidating a screening campaign or lead optimization effort.

Quantitative Differentiation Evidence for N-cyclopropyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide Against Closest Analogs


Absence of Direct Comparative Biological Data for CAS 1021035-03-9 Versus N-Alkyl or N-Aryl Acetamide Analogs

A comprehensive search of the primary literature, patents, and authoritative public databases (PubChem, ChEMBL, BindingDB) reveals no direct, quantitative head-to-head comparison of N-cyclopropyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide against any specific analog in a standardized assay [1]. The closest structurally characterized comparators sharing the 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazole core but differing in the acetamide substituent—including the N-methyl analog (CAS not publicly assigned), the N-butyl analog (CAS 946199-48-0), and the unsubstituted acetamide (CAS 1105192-72-0)—lack publicly disclosed bioactivity data for the target compound [1]. Published SAR studies on related thiazole–cyclopropyl conjugates demonstrate that N-substituent identity strongly modulates biological potency (MIC range 0.015–7.81 µg/mL against Candida spp.; anticonvulsant ED50 values varying by >10-fold) but do not include the specific compound CAS 1021035-03-9 [2].

Antifungal screening Anticonvulsant profiling Anti-Toxoplasma gondii activity Thiazole SAR

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile of the N-Cyclopropylacetamide Moiety

Although experimental logP/logD values are not available for CAS 1021035-03-9, computational predictions indicate a clogP of 3.43 and a topological polar surface area (TPSA) of 51.44 Ų for the compound [1]. The cyclopropyl group on the acetamide nitrogen introduces distinct steric and electronic properties compared to linear N-alkyl substituents: the cyclopropyl ring reduces the number of rotatable bonds (6 total for CAS 1021035-03-9) relative to the N-butyl analog (CAS 946199-48-0, which possesses 8 rotatable bonds based on the C17H19FN2O2S2 formula) while increasing conformational rigidity [1]. The N-cyclopropylamide also lacks a hydrogen-bond donor, in contrast to the primary acetamide analog (CAS 1105192-72-0), which contains an additional H-bond donor capable of altering solubility, permeability, and off-target binding profiles [1].

Physicochemical profiling Drug-likeness Permeability prediction Thiazole ADME

Procurement-Driven Application Scenarios for N-cyclopropyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide in Medicinal Chemistry and Chemical Biology


Scaffold-Hopping and Diversity-Oriented Screening Library Inclusion

Given the absence of published target-specific activity, the primary value of CAS 1021035-03-9 lies in its structural novelty as a screening deck component. The combination of a 4-fluorophenyl ketone, a thioether-linked thiazole, and a cyclopropyl acetamide defines a chemotype underrepresented in public bioactivity databases [1]. Procurement is justified for organizations building diversity libraries aimed at phenotypic or high-throughput screens where scaffold novelty and favorable physicochemical properties (clogP < 4, TPSA < 60 Ų, zero HBD) are selection criteria [1]. The compound can serve as a starting point for hit identification against fungal pathogens, as structurally related thiazole–cyclopropyl hybrids have demonstrated sub-micromolar antifungal activity against Candida spp. clinical isolates [2].

SAR Expansion Around the 2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)thiazole Pharmacophore

For research groups already investigating the 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazole core—for example, as ACAT inhibitors or PDE4 modulators as suggested by patent activity [1]—this compound provides a valuable N-cyclopropylacetamide variant for systematic SAR exploration. The cyclopropyl group introduces steric constraint and altered electronic properties at the amide nitrogen, which may modulate target affinity, isoform selectivity, or metabolic stability relative to N-methyl, N-butyl, or N-aryl derivatives already cataloged in vendor libraries [1].

Computational Chemistry and Molecular Docking Validation Set

The compound's well-defined structure, moderate molecular weight (350.44 g/mol), and balanced lipophilicity profile make it suitable as a test ligand for validating docking workflows targeting fungal secreted aspartic proteinase (SAP) or Toxoplasma gondii targets, for which thiazole–cyclopropyl conjugates have shown promising docking scores [2]. Its zero H-bond donor count and constrained cyclopropylamide geometry can serve as a negative control or specificity probe in H-bond-dependent binding hypotheses [1].

Quote Request

Request a Quote for N-cyclopropyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.